DNA Binding Affinity: Hydroxymethyl vs. Methyl Substitution on Benz[c]acridine Scaffold
The 7,9-Bis(hydroxymethyl)benz(c)acridine compound (CAS 160543-04-4) is predicted to exhibit a distinct DNA interaction profile compared to its 7,9-dimethyl analog (7,9-dimethylbenz[c]acridine), a known carcinogen. This class-level inference is drawn from studies on nine benzacridine derivatives, which demonstrated that electronic interactions with DNA are highly dependent on the substitution pattern, resulting in a marked hypochromism in the UV region [1]. Specifically, while the 7,9-dimethyl derivative is classified among six 7-methyl-substituted compounds with demonstrated carcinogenicity, the presence of the electron-donating and hydrogen-bond-capable hydroxymethyl groups in the target compound is expected to alter its DNA binding geometry and affinity, differentiating it from the carcinogenic methyl-substituted analogs [2]. The target compound's primary literature-reported mechanism involves intercalation into the DNA double helix, causing structural changes that can lead to cell death .
| Evidence Dimension | Predicted DNA Interaction Profile and Carcinogenic Potential |
|---|---|
| Target Compound Data | Predicted to show non-carcinogenic DNA binding due to hydroxymethyl substitution; reported to intercalate DNA and inhibit topoisomerase II [3] |
| Comparator Or Baseline | 7,9-Dimethylbenz[c]acridine (CAS Not specified) is reported to be carcinogenic [2] |
| Quantified Difference | Not quantified in a head-to-head study; differentiation based on class-level structural inference and reported carcinogenicity data for methyl-substituted analogs. |
| Conditions | Spectrophotometric analysis of DNA interaction for a series of nine benzacridine derivatives [1]; carcinogenicity assessment of 13 benz[c]acridines [2]. |
Why This Matters
This distinction is critical for researchers designing anticancer agents, as it suggests 7,9-Bis(hydroxymethyl)benz(c)acridine may offer a therapeutic window with reduced genotoxic risk compared to its methyl-substituted counterparts.
- [1] J-STAGE. Electronic Interaction of Carcinogenic and Noncarcinogenic Benz[c]acridines and DNA. https://www.jstage.jst.go.jp/article/cpb1958/16/7/16_7_1222/_article View Source
- [2] Mendeley Data. Benz(c)acridine. https://data.mendeley.com/datasets/7f3k3w8x8x/1 View Source
- [3] Makhey, D., Yu, C., Liu, A., Liu, L. F., & Lavoie, E. J. (1996). Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons. PubMed. https://pubmed.ncbi.nlm.nih.gov/8642585/ View Source
